molecular formula C11H13N3O3 B7590126 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea

Cat. No. B7590126
M. Wt: 235.24 g/mol
InChI Key: RWHRGQIBRNIPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea, also known as CDU, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. CDU is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a critical role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, CDU increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models.

Mechanism of Action

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea acts as a potent inhibitor of sEH, which is involved in the metabolism of EETs. By inhibiting sEH, 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models. EETs have been shown to have anti-inflammatory, vasodilatory, and analgesic effects, which may explain the beneficial effects of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea in various disease models.
Biochemical and physiological effects:
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been shown to have various biochemical and physiological effects. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea increases the levels of EETs in the body, which has been shown to have anti-inflammatory, vasodilatory, and analgesic effects. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has several advantages for use in lab experiments. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea is a small molecule inhibitor that is easy to synthesize and has high purity. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been extensively studied for its potential therapeutic applications, making it a useful tool for studying the role of sEH and EETs in various disease models.
One limitation of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea is that it is not selective for sEH and may inhibit other enzymes. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have off-target effects in some disease models, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. One area of research is the development of more selective sEH inhibitors that do not have off-target effects. Another area of research is the study of the potential therapeutic applications of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea in neurodegenerative diseases. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea may also have potential applications in cancer therapy, as EETs have been shown to have anti-tumor effects. Further research is needed to fully understand the potential therapeutic applications of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea and its mechanism of action.

Synthesis Methods

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 3-cyanophenyl isocyanate with 1,3-dihydroxyacetone. The resulting intermediate is then treated with a reducing agent to yield 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. The synthesis of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has beneficial effects in hypertension, inflammation, pain, and cardiovascular disease. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3-cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-5-8-2-1-3-9(4-8)13-11(17)14-10(6-15)7-16/h1-4,10,15-16H,6-7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHRGQIBRNIPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC(CO)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea

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